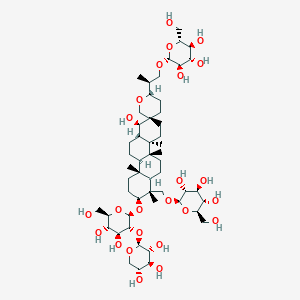

Hosenkoside M

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hosenkoside M est un glycoside de baccharane isolé des graines d'Impatiens balsamina. Ce composé fait partie d'un groupe de produits naturels connus pour leurs diverses activités biologiques. This compound a été étudié pour ses propriétés thérapeutiques potentielles, notamment dans le contexte de la recherche sur le cancer .

Applications De Recherche Scientifique

Hosenkoside M has been the subject of various scientific studies due to its potential biological activities:

Cancer Research: Exhibits growth inhibitory activity against human cancer cell lines, such as A375 cells, indicating potential antitumor properties.

Anti-inflammatory: Potential anti-inflammatory effects have been observed, making it a candidate for further studies in inflammation-related conditions.

Antioxidant: Shows antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Mécanisme D'action

Target of Action

Hosenkoside M is a baccharane glycoside that has been isolated from the seeds of Impatiens balsamina The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been reported to exhibit in vitro growth inhibitory activity against human cancer a375 cells . This suggests that this compound may interact with cellular targets that play a crucial role in cell proliferation and survival, particularly in the context of cancer cells.

Result of Action

This compound has been reported to exhibit in vitro growth inhibitory activity against human cancer A375 cells . This suggests that the compound may induce molecular and cellular changes that inhibit cancer cell proliferation.

Analyse Biochimique

Cellular Effects

Hosenkoside M has been shown to have anticancer activity, particularly in the study of prostate cancer . It exerts its effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Hosenkoside M est généralement isolé de sources naturelles plutôt que synthétisé en laboratoire. Les graines d'Impatiens balsamina sont séchées et soumises à des processus d'extraction pour isoler les glycosides. L'extraction implique une extraction par solvant suivie de techniques chromatographiques pour purifier le composé .

Méthodes de production industrielle : À l'heure actuelle, il n'existe aucune méthode de production industrielle à grande échelle pour this compound. Le composé est principalement obtenu par extraction à petite échelle à partir de sources végétales à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions : Hosenkoside M, comme les autres glycosides, peut subir des réactions d'hydrolyse où la liaison glycosidique est clivée, libérant la fraction glucidique et l'aglycone. Cette réaction peut être catalysée par des acides ou des enzymes.

Réactifs et conditions courants :

Hydrolyse : Conditions acides (par exemple, acide chlorhydrique) ou hydrolyse enzymatique à l'aide de glycosidases.

Oxydation : Peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.

Principaux produits :

Hydrolyse : Produit l'aglycone et le composant glucidique.

Oxydation : Selon les conditions, divers dérivés oxydés de l'aglycone peuvent être formés

4. Applications de la recherche scientifique

This compound a fait l'objet de diverses études scientifiques en raison de ses activités biologiques potentielles :

Recherche sur le cancer : Exhibe une activité inhibitrice de la croissance contre des lignées de cellules cancéreuses humaines, telles que les cellules A375, indiquant des propriétés antitumorales potentielles.

Anti-inflammatoire : Des effets anti-inflammatoires potentiels ont été observés, ce qui en fait un candidat pour des études supplémentaires sur les affections liées à l'inflammation.

Antioxydant : Présente des propriétés antioxydantes, qui pourraient être bénéfiques pour prévenir les maladies liées au stress oxydatif.

5. Mécanisme d'action

Le mécanisme d'action exact de this compound n'est pas entièrement compris. des études suggèrent qu'il peut exercer ses effets par le biais de plusieurs voies :

Inhibition de la prolifération cellulaire : En interférant avec la progression du cycle cellulaire dans les cellules cancéreuses.

Induction de l'apoptose : Promotion de la mort cellulaire programmée dans les cellules cancéreuses.

Voies anti-inflammatoires : Modulation des médiateurs et des voies inflammatoires.

Comparaison Avec Des Composés Similaires

Hosenkoside M fait partie d'une famille de glycosides de baccharane, qui comprend des composés tels que Hosenkoside A, Hosenkoside B, Hosenkoside C, Hosenkoside F, Hosenkoside K et Hosenkoside G . Ces composés partagent une structure glycosidique similaire mais diffèrent par leurs fractions glucidiques spécifiques et leurs composants aglycone. This compound est unique en raison de sa configuration structurelle spécifique et des activités biologiques qu'il présente.

Composés similaires :

- Hosenkoside A

- Hosenkoside B

- Hosenkoside C

- Hosenkoside F

- Hosenkoside K

- Hosenkoside G

This compound se distingue par son activité antitumorale puissante et ses applications thérapeutiques potentielles dans la recherche sur le cancer et l'inflammation.

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H90O24/c1-23(19-69-45-41(66)37(62)34(59)27(16-54)73-45)26-8-13-53(22-71-26)15-14-51(4)24(44(53)68)6-7-31-49(2)11-10-32(76-48-43(39(64)36(61)29(18-56)75-48)77-46-40(65)33(58)25(57)20-70-46)50(3,30(49)9-12-52(31,51)5)21-72-47-42(67)38(63)35(60)28(17-55)74-47/h23-48,54-68H,6-22H2,1-5H3/t23-,24+,25+,26-,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40+,41+,42+,43+,44+,45+,46-,47+,48-,49-,50-,51+,52+,53+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACOJBQGIGOFFX-FOFPIWDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)C)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H90O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1111.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)

![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)